molecular formula C24H29NO4S B2901337 (E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1421587-07-6

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2901337
M. Wt: 427.56
InChI Key: HIXUNQZLJOTBMM-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H29NO4S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one involves the condensation of 3,4-dimethoxybenzaldehyde with piperidine-4-carboxaldehyde followed by the addition of 4-((4-methoxyphenyl)thiomethyl)benzyl chloride. The resulting intermediate is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide and potassium tert-butoxide to yield the final product.

Starting Materials
3,4-dimethoxybenzaldehyde, piperidine-4-carboxaldehyde, 4-((4-methoxyphenyl)thiomethyl)benzyl chloride, ethyltriphenylphosphonium bromide, potassium tert-butoxide

Reaction
Step 1: Condensation of 3,4-dimethoxybenzaldehyde with piperidine-4-carboxaldehyde in the presence of an acid catalyst to yield the corresponding imine intermediate., Step 2: Addition of 4-((4-methoxyphenyl)thiomethyl)benzyl chloride to the imine intermediate in the presence of a base to form the corresponding thioether intermediate., Step 3: Wittig reaction of the thioether intermediate with ethyltriphenylphosphonium bromide and potassium tert-butoxide to yield the final product, (E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4S/c1-27-20-6-8-21(9-7-20)30-17-19-12-14-25(15-13-19)24(26)11-5-18-4-10-22(28-2)23(16-18)29-3/h4-11,16,19H,12-15,17H2,1-3H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXUNQZLJOTBMM-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.